molecular formula C11H14BrFN2 B14852299 5-bromo-6-fluoro-2-methyl-1-propyl-3H-indazole

5-bromo-6-fluoro-2-methyl-1-propyl-3H-indazole

Cat. No.: B14852299
M. Wt: 273.14 g/mol
InChI Key: MRHJSQFWZIKGSJ-UHFFFAOYSA-N
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Description

5-bromo-6-fluoro-2-methyl-1-propyl-3H-indazole: is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a bromine atom at the 5th position, a fluorine atom at the 6th position, a methyl group at the 2nd position, and a propyl group at the 1st position on the indazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-6-fluoro-2-methyl-1-propyl-3H-indazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, a Friedel-Crafts acylation followed by a Clemmensen reduction can be used to introduce the propyl group . The bromine and fluorine atoms can be introduced through halogenation reactions using bromine and fluorine sources.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to minimize byproducts and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and propyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the bromine and fluorine atoms, potentially replacing them with hydrogen atoms.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of dehalogenated products.

    Substitution: Formation of substituted indazole derivatives.

Scientific Research Applications

Chemistry: 5-bromo-6-fluoro-2-methyl-1-propyl-3H-indazole is used as a building block in organic synthesis

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its indazole core is known to interact with various biological targets, making it a candidate for developing new therapeutic agents.

Medicine: The compound’s potential medicinal applications include its use as an anti-inflammatory, anticancer, and antimicrobial agent. Research is ongoing to explore its efficacy and safety in clinical settings.

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it valuable in the production of high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of 5-bromo-6-fluoro-2-methyl-1-propyl-3H-indazole involves its interaction with specific molecular targets in biological systems. The indazole core can bind to enzymes, receptors, and other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

    5-bromo-6-fluoro-1H-indazole: Lacks the methyl and propyl groups, leading to different chemical and biological properties.

    6-fluoro-2-methyl-1H-indazole:

    5-bromo-2-methyl-1H-indazole: Lacks the fluorine and propyl groups, resulting in different pharmacological profiles.

Uniqueness: 5-bromo-6-fluoro-2-methyl-1-propyl-3H-indazole is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity. The presence of both bromine and fluorine atoms, along with the methyl and propyl groups, makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C11H14BrFN2

Molecular Weight

273.14 g/mol

IUPAC Name

5-bromo-6-fluoro-2-methyl-1-propyl-3H-indazole

InChI

InChI=1S/C11H14BrFN2/c1-3-4-15-11-6-10(13)9(12)5-8(11)7-14(15)2/h5-6H,3-4,7H2,1-2H3

InChI Key

MRHJSQFWZIKGSJ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC(=C(C=C2CN1C)Br)F

Origin of Product

United States

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